molecular formula C14H21O4P B8522493 Diethyl 2,4,6-trimethylbenzoylphosphonate CAS No. 76814-91-0

Diethyl 2,4,6-trimethylbenzoylphosphonate

Cat. No. B8522493
Key on ui cas rn: 76814-91-0
M. Wt: 284.29 g/mol
InChI Key: KDONFNVMZBKJTJ-UHFFFAOYSA-N
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Patent
US04710523

Procedure details

91 parts of 2,4,6-trimethylbenzoyl chloride are introduced into an apparatus as described in Example 1. 83 parts of triethyl phosphite are added in the course of 15 minutes at 60° C., after which the mixture is stirred for 8 hours at 80° C. The material discharged from the flask is distilled under a pressure of 0.4 mm and the fraction boiling at 120°-122° C. under this pressure is collected. 51 parts (36 percent of theory) of diethyl 2,4,6-trimethylbenzoylphosphonate are obtained as a pale yellowish liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](Cl)=[O:5].[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4]([P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
after which the mixture is stirred for 8 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled under a pressure of 0.4 mm
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 120°-122° C. under this pressure is collected

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C(=O)P(OCC)(OCC)=O)C(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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